molecular formula C21H21N3O4S2 B11156795 1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11156795
M. Wt: 443.5 g/mol
InChI Key: DEKPPMLRJDYQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzothiazole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The benzothiazole intermediate is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable amine and a carboxylic acid derivative to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a benzothiazole moiety, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the benzothiazole moiety may enhance its binding affinity to certain biological targets, while the sulfonyl group may improve its solubility and stability.

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21N3O4S2/c1-12-4-5-15(8-13(12)2)24-11-14(9-19(24)25)20(26)23-21-22-17-7-6-16(30(3,27)28)10-18(17)29-21/h4-8,10,14H,9,11H2,1-3H3,(H,22,23,26)

InChI Key

DEKPPMLRJDYQFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.